molecular formula C21H28N2O5 B13254780 tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13254780
M. Wt: 388.5 g/mol
InChI Key: HFWSQLAEJMOTOX-UHFFFAOYSA-N
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Description

tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1638643-12-5) is a bicyclic organic compound with a 3-azabicyclo[3.3.1]nonane scaffold. Its molecular formula is C21H28N2O5, and it has a molecular weight of 388.46 g/mol . The structure features a tert-butyl carboxylate group at position 3 and a benzyloxycarbonylamino (Cbz) substituent at position 7, which serves as a protective group for amines in synthetic chemistry. This compound is primarily used as an intermediate in pharmaceutical research, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and peptide-based therapeutics .

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 9-oxo-7-(phenylmethoxycarbonylamino)-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C21H28N2O5/c1-21(2,3)28-20(26)23-11-15-9-17(10-16(12-23)18(15)24)22-19(25)27-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,22,25)

InChI Key

HFWSQLAEJMOTOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps. One common route includes the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used in the development of pharmaceuticals. Its ability to interact with biological targets makes it a potential candidate for drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amine group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biological pathways .

Comparison with Similar Compounds

Key Observations :

Nitrogen Content : The target compound has a single nitrogen in the bicyclo scaffold (3-azabicyclo), while analogs like 227940-70-7 and 926659-00-9 are 3,7- or 3,9-diazabicyclo derivatives, which may enhance hydrogen-bonding capacity and receptor binding .

Substituent Diversity : The Cbz group in the target compound distinguishes it from benzyl-substituted analogs (e.g., 227940-70-7), offering orthogonal protection for amines in multi-step syntheses .

Functional Group Positioning : The ketone at position 9 is conserved across most analogs, suggesting its role in conformational rigidity or as a synthetic handle for further modifications .

Biological Activity

tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1823431-82-8) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O5C_{21}H_{28}N_{2}O_{5}, with a molecular weight of approximately 388.46 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H28N2O5
Molecular Weight388.46 g/mol
CAS Number1823431-82-8
StructureBicyclic compound

Synthesis

The synthesis of this compound can involve various methods, including enzyme-catalyzed resolutions and chemical transformations of simpler precursors, which have been explored in the context of creating optically active nitrogen-containing compounds . The use of lipases and transaminases has been highlighted as effective strategies for synthesizing such compounds .

Antiviral Properties

Recent studies have indicated that derivatives related to the bicyclic structure of tert-butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane exhibit significant antiviral activity against various strains of coronaviruses, including HCoV-229E and HCoV-OC43 . These findings suggest that modifications in the bicyclic structure can enhance the antiviral efficacy of related compounds.

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties, suggesting that tert-butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane could also demonstrate antibacterial or antifungal activities . In vitro assays are necessary to confirm these properties.

Case Studies

  • Antiviral Activity Against Coronaviruses : In a study focusing on THIQ derivatives, it was found that certain compounds showed potent inhibition of coronavirus replication, indicating potential therapeutic applications for respiratory viral infections .
  • Antimicrobial Screening : A study evaluating various nitrogenated compounds demonstrated promising antimicrobial activity against resistant bacterial strains, supporting further investigation into the biological applications of tert-butyl derivatives .

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